![molecular formula C9H13NS B1422530 4-[2-(Methylsulfanyl)ethyl]aniline CAS No. 233772-17-3](/img/structure/B1422530.png)

4-[2-(Methylsulfanyl)ethyl]aniline

Vue d'ensemble

Description

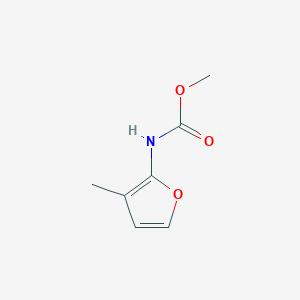

“4-[2-(Methylsulfanyl)ethyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 . It is also known by its common name "4-[2-(Methylsulfanyl)ethyl]aniline" .

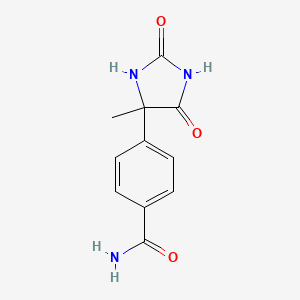

Molecular Structure Analysis

The molecular structure of “4-[2-(Methylsulfanyl)ethyl]aniline” consists of a benzene ring (aniline) with a methylsulfanyl ethyl group attached to it . The InChI key for this compound is UZSOOSNDONDRKM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-[2-(Methylsulfanyl)ethyl]aniline” has a predicted density of 1.079±0.06 g/cm3 and a predicted boiling point of 307.2±25.0 °C . It is a liquid at room temperature .Applications De Recherche Scientifique

Spectroscopic Investigations

- Spectroscopic Analysis : The compound 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, closely related to 4-[2-(Methylsulfanyl)ethyl]aniline, has been synthesized and analyzed using FT–IR and UV–Vis spectroscopy. This research demonstrates the use of these techniques in understanding the molecular geometry and electronic properties of such compounds (Ceylan et al., 2016).

Chemical Synthesis and Characterization

- Synthesis of Derivatives : A study describes the high-yield synthesis of 4H-1,4-Benzothiazine-1,1-dioxide derivatives using 2-(methylsulfanyl)aniline as a starting material. This demonstrates the compound’s utility in the synthesis of complex organic structures (Montis et al., 2008).

Material Science and Polymer Studies

- Electroactive Polymer Films : Research into electrically conducting polymers has utilized compounds similar to 4-[2-(Methylsulfanyl)ethyl]aniline. These studies involve the development of hexagonally self-assembled nanostructures of polyaniline, showing the compound's potential in material science applications (Tiitu et al., 2004).

Corrosion Inhibition

- Corrosion Inhibition : A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been synthesized and its effectiveness as a corrosion inhibitor for mild steel in acidic solutions has been investigated. This highlights its potential application in industrial corrosion protection (Daoud et al., 2014).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The crystal structure of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a structurally related compound, has been examined. This research is significant for understanding the molecular interactions and hydrogen bonding in such compounds (Richards et al., 2015).

Safety and Hazards

The safety information for “4-[2-(Methylsulfanyl)ethyl]aniline” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if absorbed through the skin . It is recommended to use personal protective equipment as required and to handle the compound in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of the compound 4-[2-(Methylsulfanyl)ethyl]aniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of a wide variety of compounds, including dyes, pharmaceuticals, and polymers .

Mode of Action

As a derivative of aniline, it may participate in similar reactions, such as electrophilic aromatic substitution . The presence of the methylsulfanyl group could influence its reactivity and interaction with targets .

Pharmacokinetics

The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be studied to understand its pharmacokinetics .

Propriétés

IUPAC Name |

4-(2-methylsulfanylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSOOSNDONDRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)